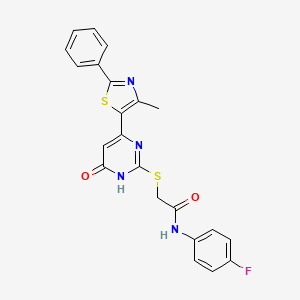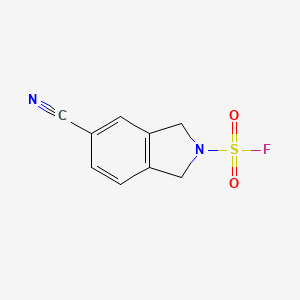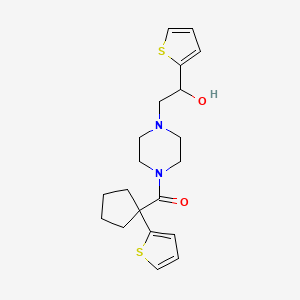![molecular formula C8H7BrN2 B2805790 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 869012-93-1](/img/structure/B2805790.png)
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is a derivative of pyrrolopyridine, a class of compounds that have shown potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 . This indicates that the compound has a pyrrolopyridine core with a bromine atom at the 3-position and a methyl group at the 2-position .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 211.06 . It has an InChI key of YWTFPERGTVJYKQ-UHFFFAOYSA-N .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine serves as a key intermediate in various synthetic methodologies, enabling the construction of complex molecular frameworks. Its utility is highlighted in the efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues through sodium borohydride reduction and debenzylation processes, demonstrating its versatility in generating pharmaceutically relevant structures (Nechayev et al., 2013). Moreover, its reaction with tosylmethyl isocyanide (TosMIC) under phase-transfer conditions facilitates the novel synthesis of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine systems, core structures in the variolin family of marine alkaloids, showcasing a unique heterocyclization method that paves the way for the total synthesis of natural products like variolin B (Mendiola et al., 2004).
Mécanisme D'action
Target of Action
The primary target of 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition likely occurs through the compound binding to the kinase domain of the receptors, preventing their autophosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several downstream signaling pathways. These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways , which regulate various cellular processes such as cell proliferation, migration, and survival .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, in vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells and induce their apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at low temperatures (0-8°C) to maintain its stability . Furthermore, the compound’s action can be affected by the cellular environment, including the presence of other signaling molecules and the specific characteristics of the target cells.
Propriétés
IUPAC Name |
3-bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-8(9)6-2-3-10-4-7(6)11-5/h2-4,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTFPERGTVJYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methylbenzo[D]oxazole-2-carboxylic acid](/img/structure/B2805708.png)
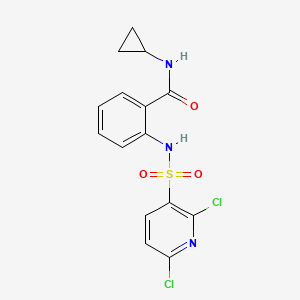
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2805712.png)
![N-[2-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2805714.png)
![2-(2-Chloro-6-fluorophenyl)-1-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2805719.png)
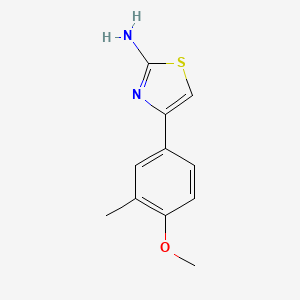
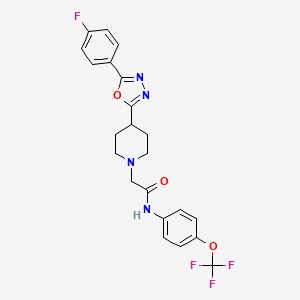
![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2805722.png)
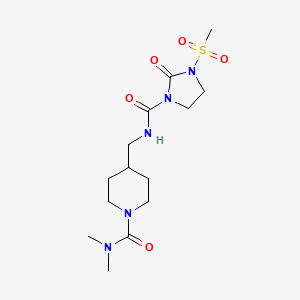
![6-(2,4-Dimethoxyphenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2805724.png)
![3-(4-methoxyphenyl)-7-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2805725.png)
